Salinosporamide C

Description

from the marine Actinomycete Salinispora tropica; structure in first source

Structure

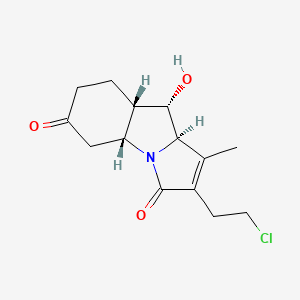

2D Structure

3D Structure

Properties

CAS No. |

863126-96-9 |

|---|---|

Molecular Formula |

C14H18ClNO3 |

Molecular Weight |

283.75 g/mol |

IUPAC Name |

(3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione |

InChI |

InChI=1S/C14H18ClNO3/c1-7-9(4-5-15)14(19)16-11-6-8(17)2-3-10(11)13(18)12(7)16/h10-13,18H,2-6H2,1H3/t10-,11+,12+,13-/m0/s1 |

InChI Key |

LSKWKCUUZBBJFE-LOWDOPEQSA-N |

Isomeric SMILES |

CC1=C(C(=O)N2[C@H]1[C@H]([C@@H]3[C@H]2CC(=O)CC3)O)CCCl |

Canonical SMILES |

CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Salinosporamide C; |

Origin of Product |

United States |

Foundational & Exploratory

Salinosporamide C producing organism Salinispora tropica

An In-depth Technical Guide to Salinosporamide C and its Producing Organism, Salinispora tropica

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salinispora tropica, an obligate marine actinomycete, has emerged as a significant source of novel secondary metabolites with potent biological activities. Among these is the salinosporamide family of compounds, potent inhibitors of the 20S proteasome. While Salinosporamide A (Marizomib) has advanced to clinical trials for cancer treatment, other analogues such as this compound offer insights into the structure-activity relationships of this unique chemical class. This compound is a tricyclic cyclohexanone derivative of Salinosporamide A, isolated from the fermentation broth of S. tropica.[1][2] Unlike its parent compound, it lacks the critical β-lactone moiety, rendering it significantly less cytotoxic.[3] This guide provides a comprehensive technical overview of Salinispora tropica, the biosynthesis of salinosporamides, the mechanism of proteasome inhibition, and detailed experimental protocols relevant to the study of these compounds.

The Producing Organism: Salinispora tropica

Salinispora tropica is a Gram-positive, aerobic, spore-forming bacterium belonging to the family Micromonosporaceae.[4] First isolated from tropical marine sediments, it is recognized as an obligate marine actinomycete, requiring seawater or a specific high-ionic-strength salt composition for growth.[4][5] Colonies typically take two or more weeks to appear on agar, forming bright to pale orange colonies that darken upon sporulation.[4]

Genomic analysis of the type strain, S. tropica CNB-440, revealed a 5.2 Mb circular chromosome. A remarkable feature of its genome is that approximately 9% is dedicated to natural product biosynthesis, encoding a diverse array of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters.[6] This genomic investment underscores the ecological importance of these small molecules and highlights the bacterium's potential as a source for novel drug discovery.

Biosynthesis of Salinosporamides

The biosynthesis of the salinosporamide core structure is governed by the sal gene cluster, a 41-kb hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway.[7] The assembly process involves the sequential addition of small carboxylic acid and amino acid building blocks in an assembly-line fashion.[7] A key enzyme, the standalone ketosynthase SalC, is responsible for catalyzing the formation of the distinctive and highly reactive γ-lactam-β-lactone bicyclic core, which serves as the pharmacophore for potent proteasome inhibition.[8]

While Salinosporamide A and its deschloro analogue Salinosporamide B share some biosynthetic precursors like acetate, feeding experiments have shown they have distinct origins for the four-carbon unit that differentiates them.[9] this compound is a complex tricyclic derivative of Salinosporamide A.[3] Although it has been isolated as a natural product, its formation may involve rearrangement pathways from a Salinosporamide A precursor.[1][3]

Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of proteins, regulating processes such as cell cycle progression, signal transduction, and apoptosis.[10][11] The 26S proteasome contains a 20S catalytic core particle with three main proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[7]

Salinosporamide A is an irreversible inhibitor of the 20S proteasome.[7] Its electrophilic β-lactone warhead forms a covalent ester linkage with the N-terminal threonine residue (Thr1) in the active sites of all three catalytic subunits.[12] This initial binding is followed by the nucleophilic displacement of the chloroethyl side chain's chlorine atom, leading to the formation of a stable tetrahydrofuran (THF) ring. This secondary reaction renders the inhibition irreversible and is crucial for the compound's high potency.[7] this compound, lacking the β-lactone, does not possess this mechanism and shows significantly reduced cytotoxicity.[3]

Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins. This disrupts cellular homeostasis and triggers downstream signaling cascades, most notably the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of apoptosis.[3][12] In a resting cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome normally degrades IκB, freeing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, salinosporamides prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[12] Additionally, studies in T cells have shown that Salinosporamide A can suppress the MAPK signaling pathway.[13][14]

Quantitative Biological Data

The biological activity of the salinosporamides has been extensively studied. Salinosporamide A is a potent inhibitor of all three catalytic activities of the proteasome and shows cytotoxicity against a wide range of cancer cell lines at nanomolar concentrations. In contrast, this compound, which lacks the β-lactone pharmacophore, is substantially less active.

Table 1: Proteasome Inhibitory Activity (IC₅₀) of Salinosporamide A

| Proteasome Subunit Activity | Organism | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| Chymotrypsin-like (CT-L, β5) | Human | 3.5 | [15][16] |

| Trypsin-like (T-L, β2) | Human | 28 | [15][16] |

| Caspase-like (C-L, β1) | Human | 430 | [15][16] |

| Chymotrypsin-like (CT-L, β5) | Rabbit | Low nM range | [12] |

| Chymotrypsin-like (CT-L, β5) | Purified 20S | 1.3 |[9] |

Table 2: In Vitro Cytotoxicity of Salinosporamides

| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ | Reference(s) |

|---|---|---|---|---|

| Salinosporamide A | HCT-116 (Colon Carcinoma) | Cytotoxicity | 11 ng/mL (~35 nM) | [9] |

| Salinosporamide A | NCI-60 Cell Line Panel | Growth Inhibition | Mean GI₅₀ < 10 nM | [9][12] |

| Salinosporamide A | RPMI 8226 (Multiple Myeloma) | Cytotoxicity | 8.2 nM | [15] |

| Salinosporamide A | D-54 (Glioma) | Survival | ~20 nM | [16] |

| Salinosporamide A | U-251 (Glioma) | Survival | ~52 nM | [16] |

| This compound | HCT-116 (Colon Carcinoma) | Growth Inhibition | > 10,000 ng/mL | [3] |

| Salinosporamide B | HCT-116 (Colon Carcinoma) | Growth Inhibition | 3,300 ng/mL |[3] |

Table 3: Production Titers of Salinosporamides from S. tropica Fermentations

| Compound | Strain | Fermentation Condition | Titer (mg/L) | Reference(s) |

|---|---|---|---|---|

| Salinosporamide A | NPS21184 | NaCl-based medium | 277 | [1] |

| Salinosporamide A | NPS21184 | Na₂SO₄-based medium | 53 | [1] |

| Salinosporamide B | NPS21184 | NaCl-based medium | 4.4 | [1] |

| Salinosporamide B | NPS21184 | NaBr-based medium | 80 | [1] |

| Bromosalinosporamide | NPS21184 | NaBr-fed Na₂SO₄ medium | 73.3 |[1] |

Experimental Methodologies

Cultivation and Fermentation of Salinispora tropica

This protocol describes a typical lab-scale fermentation for the production of salinosporamides. Chemically defined salt formulations have been developed to replace undefined sea salt mixtures for improved consistency.[17]

Protocol:

-

Media Preparation : Prepare a suitable liquid medium. A common example is A1 medium (per liter: 10 g soluble starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, in 1 L of seawater or a defined salt solution).[8] Dispense into baffled flasks.

-

Inoculation : Scrape a sporulated colony of S. tropica from an agar plate and inoculate a pre-culture flask. Incubate at 30°C with shaking (e.g., 220 rpm) for 3-4 days until growth is established.

-

Production Culture : Inoculate the production culture flasks with 4% (v/v) of the pre-culture.

-

Resin Addition : After 24 hours of growth, add a sterile adsorbent resin such as Amberlite XAD7 (e.g., 20 g/L) to the culture. This resin sequesters the secondary metabolites, preventing degradation and simplifying extraction.[1]

-

Fermentation : Continue incubation at 30°C with shaking for an additional 5-7 days.

-

Harvesting : At the end of the fermentation, harvest the entire culture, including the resin and mycelia, for extraction.

Extraction and Purification of this compound

This is a generalized protocol based on bioassay-guided fractionation methods used for the salinosporamide family.[1][3]

Protocol:

-

Resin and Biomass Separation : Separate the XAD7 resin and cell mass from the aqueous culture broth by filtration or decanting.

-

Solvent Extraction : Extract the combined resin and cell mass exhaustively with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM) or ethyl acetate (EtOAc).[3]

-

Concentration : Combine the organic extracts and remove the solvent under reduced pressure (rotoevaporation) to yield a crude extract.

-

Liquid-Liquid Partitioning : Partition the crude extract between EtOAc and water. The salinosporamides will preferentially partition into the organic phase.

-

Chromatography :

-

Initial Fractionation : Subject the dried organic phase to normal-phase column chromatography (e.g., silica gel) using a step gradient of solvents such as hexane/EtOAc or DCM/MeOH to separate the extract into fractions of decreasing polarity.

-

HPLC Purification : Analyze fractions by LC-MS to identify those containing this compound (m/z [M+H]⁺ 284.1059).[18] Purify the target-containing fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) to yield the pure compound.

-

-

Characterization : Confirm the structure and purity of the isolated this compound using spectroscopic methods (NMR, HR-MS) and comparison with literature data.[3]

Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like (CT-L) activity of the 20S proteasome and its inhibition by test compounds. It utilizes a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage.[19]

Protocol:

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Proteasome Solution : Dilute purified human or rabbit 20S proteasome in assay buffer to the desired final concentration (e.g., 0.5-1 nM).

-

Substrate Stock : Prepare a stock solution of the chymotrypsin-like substrate Suc-LLVY-AMC in DMSO (e.g., 10 mM).

-

Inhibitor Stock : Prepare serial dilutions of the test compound (this compound) and a positive control (Salinosporamide A or MG-132) in DMSO.

-

-

Assay Setup (96-well plate) :

-

To appropriate wells, add assay buffer.

-

Add the diluted test compound or control inhibitor. Include a "no inhibitor" control (DMSO vehicle only).

-

Add the diluted 20S proteasome solution to all wells except for a "no proteasome" blank.

-

-

Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 50 µM).

-

Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) at an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.[20]

-

Data Analysis :

-

Determine the rate of reaction (increase in relative fluorescence units per minute, RFU/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth of Salinispora tropica strains CNB440, CNB476, and NPS21184 in nonsaline, low-sodium media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salinispora tropica | Type strain | DSM 44818, ATCC BAA-916, CIP 108943, JCM 13857, CNB 440, BCRC 16822, NBRC 105044 | BacDiveID:8026 [bacdive.dsmz.de]

- 7. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Salinosporamide A: A Superior Proteasome Inhibitor - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 12. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Defined salt formulations for the growth of Salinispora tropica strain NPS21184 and the production of salinosporamide A (NPI-0052) and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 20. ubpbio.com [ubpbio.com]

Salinosporamide C: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which has garnered significant interest in the scientific community, primarily due to the potent proteasome inhibitory and anticancer activities of its close analogue, Salinosporamide A.[1][2] this compound, however, presents a fascinating case study in structure-activity relationships, as subtle molecular modifications result in a dramatically different biological profile. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its structural relationships and isolation workflow.

Chemical Structure and Physicochemical Properties

This compound is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[3] Its distinct tricyclic cyclohexanone derivative architecture sets it apart within the salinosporamide family.[4] The key structural difference between this compound and the highly potent Salinosporamide A is the absence of the β-lactone ring, which serves as the electrophilic "warhead" for covalent modification of the proteasome's active site.[4] This fundamental structural variation is directly responsible for the significantly attenuated biological activity of this compound.

A summary of the key chemical and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione | [4] |

| Molecular Formula | C₁₄H₁₈ClNO₃ | [4] |

| Molecular Weight | 283.75 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [4] |

Pharmacological Properties and Mechanism of Action

The pharmacological profile of this compound is largely defined by its relationship to Salinosporamide A. While Salinosporamide A is a potent, irreversible inhibitor of the 20S proteasome, this compound exhibits extremely weak inhibitory effects.[4] This is attributed to the lack of the β-lactone moiety, which is the key pharmacophore responsible for the potent bioactivity of Salinosporamide A.[3]

Cytotoxicity

Studies comparing the cytotoxic effects of various salinosporamides have consistently shown that compounds lacking the β-lactone ring, including this compound, display no significant cytotoxicity against cancer cell lines such as the human colon carcinoma HCT-116.[1] While specific IC50 values for this compound are not prominently reported in the literature, the qualitative data underscores its weak biological activity in comparison to Salinosporamide A.

| Biological Activity | Observation | Reference |

| Proteasome Inhibition | Extremely weak inhibitory effect compared to Salinosporamide A. | [4] |

| Cytotoxicity against HCT-116 | No significant cytotoxicity observed. | [1] |

Experimental Protocols

Isolation of this compound from Salinispora tropica

This compound is a secondary metabolite produced by the marine actinomycete Salinispora tropica (strain CNB-392).[1][2] Its isolation involves fermentation of the microorganism, followed by extraction and chromatographic separation.

1. Fermentation:

-

Salinispora tropica (strain CNB-392) is cultured in a suitable liquid medium under specific temperature and agitation conditions to promote the production of secondary metabolites.

2. Extraction:

-

The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to separate the organic-soluble metabolites from the aqueous medium.

3. Chromatographic Separation:

-

The crude extract is then fractionated using a series of chromatographic techniques. This often involves initial separation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) to isolate the individual salinosporamide analogues, including this compound.[3]

Structure-Activity Relationship: The Critical Role of the β-Lactone Ring

The profound difference in biological activity between Salinosporamide A and this compound provides a clear illustration of a structure-activity relationship. The presence of the strained β-lactone ring in Salinosporamide A renders it a potent electrophile, enabling it to irreversibly bind to and inhibit the proteasome. In contrast, the absence of this reactive group in this compound results in a molecule with dramatically reduced biological potency.

Conclusion

This compound serves as a valuable tool for understanding the molecular determinants of proteasome inhibition within the salinosporamide class of natural products. Its structural relationship with the highly active Salinosporamide A, particularly the absence of the critical β-lactone moiety, starkly illustrates the principles of structure-activity relationships. While not a potent anticancer agent itself, the study of this compound provides crucial insights for the design and development of novel therapeutic agents targeting the proteasome and other cellular pathways. Further investigation into any subtle biological effects of this compound, independent of potent proteasome inhibition, may yet reveal novel cellular activities.

References

- 1. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - New Cytotoxic Salinosporamides from the Marine Actinomycete Salinispora tropica - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Salinosporamide C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinosporamide C is a structurally unique member of the salinosporamide family of potent proteasome inhibitors. While the biosynthesis of its close analogue, Salinosporamide A, has been extensively studied, the pathway leading to this compound is less defined. This technical guide provides a comprehensive overview of the biosynthesis of the core salinosporamide scaffold, with a detailed focus on the enzymatic machinery and precursor pathways. It further delineates the proposed biosynthetic route to this compound, which is thought to arise from a chemical rearrangement of Salinosporamide A. This document synthesizes current knowledge, presenting key enzymatic steps, quantitative data from related studies, detailed experimental protocols, and visual diagrams of the biosynthetic and proposed rearrangement pathways to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

Core Biosynthesis of the Salinosporamide Scaffold

The biosynthesis of the salinosporamides is a complex process orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line in the marine bacterium Salinispora tropica. The core structure, shared by both Salinosporamide A and C, is assembled from three key precursors: acetate, a unique cyclohexenylalanine (CHA) residue, and a chloroethylmalonyl-CoA extender unit.[1]

Precursor Supply

1.1.1. Chloroethylmalonyl-CoA Biosynthesis: The chloroethyl side chain, a critical feature for the bioactivity of Salinosporamide A, originates from S-adenosyl-L-methionine (SAM). A dedicated set of enzymes, encoded within the sal gene cluster, is responsible for its formation. The key enzyme, SalL, a fluorinase homolog, catalyzes the chlorination of SAM to yield 5'-chloro-5'-deoxyadenosine (5'-ClDA). A subsequent cascade of enzymatic reactions converts 5'-ClDA into chloroethylmalonyl-CoA, the extender unit utilized by the PKS module.

1.1.2. Cyclohexenylalanine (CHA) Biosynthesis: The unusual amino acid precursor, L-3-cyclohex-2'-enylalanine, is derived from the shikimate pathway. The sal gene cluster contains genes for a pathway-specific 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (SalU) and a prephenate dehydratase homolog (SalX), indicating a dedicated route to this non-proteinogenic amino acid.

PKS/NRPS Assembly Line

The assembly of the linear precursor to the salinosporamide core is carried out by the multifunctional enzymes SalA and SalB.

-

SalA: A hybrid PKS-NRPS enzyme, SalA initiates the process. Its PKS modules are responsible for the incorporation of an acetate starter unit and a chloroethylmalonyl-CoA extender unit.

-

SalB: An NRPS, SalB activates and incorporates the cyclohexenylalanine residue.

-

SalD: A cytochrome P450 enzyme, SalD is proposed to hydroxylate the PCP-tethered CHA residue.

The linear intermediate, tethered to the peptidyl carrier protein (PCP) of SalB, is then passed to the cyclization machinery.

Bicyclization and Release

A standalone ketosynthase, SalC , has been identified as the key enzyme responsible for the formation of the characteristic γ-lactam-β-lactone bicyclic core.[2] SalC catalyzes an intramolecular aldol-type condensation to form the γ-lactam ring, followed by a β-lactonization step that releases the final product from the assembly line. This dual catalytic activity of a ketosynthase in a terminal cyclization is a novel finding in natural product biosynthesis.

Proposed Biosynthetic Pathway of this compound

This compound is a tricyclic cyclohexanone derivative of Salinosporamide A.[3] It is believed to be formed via a chemical rearrangement of Salinosporamide A, rather than through a distinct biosynthetic pathway. This rearrangement is hypothesized to proceed through an intermediate, a proposed β-lactone precursor. While this transformation has been observed, the specific enzymatic or spontaneous nature of this conversion in vivo has not been fully elucidated.

The proposed rearrangement involves an intramolecular cyclization, forming a new carbon-carbon bond between the cyclohexene ring and the core structure, and subsequent oxidation to the cyclohexanone.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes key quantitative parameters related to the biosynthesis of the parent compound, Salinosporamide A.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics of SalL (Chlorinase) | |||

| Km for SAM | Not Reported | In vitro | |

| kcat for SAM | Not Reported | In vitro | |

| Precursor Incorporation | |||

| 13C-Acetate Incorporation | Observed | Salinispora tropica | [4] |

| 13C-Glucose (to CHA) | Observed | Salinispora tropica | [4] |

| Product Yield | |||

| Salinosporamide A Titer | ~4 mg/L | S. tropica salL- FlA+ mutant | [5] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the salinosporamide biosynthetic pathway are extensive. Below are representative methodologies for key experiments.

Gene Inactivation in Salinispora tropica**

-

Vector Construction: A knockout vector is constructed containing a selectable marker (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., salC).

-

Conjugation: The knockout vector is introduced into Salinispora tropica from an E. coli donor strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette.

-

Verification: Gene disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Metabolite Analysis: The culture broth of the mutant strain is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to confirm the abolishment of salinosporamide production.

In Vitro Enzyme Assays with SalC

-

Protein Expression and Purification: The salC gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The His-tagged SalC protein is purified using nickel-affinity chromatography.

-

Substrate Synthesis: The linear precursor, tethered to a mimic of the SalB PCP domain (e.g., N-acetylcysteamine), is chemically synthesized.

-

Enzyme Reaction: The purified SalC enzyme is incubated with the synthetic substrate in a suitable buffer at an optimal temperature.

-

Product Detection: The reaction mixture is quenched and analyzed by HPLC-MS to detect the formation of the bicyclic salinosporamide core.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway of Salinosporamide A and proposed formation of this compound.

Caption: Experimental workflow for gene knockout studies in Salinispora tropica.

Caption: Proposed chemical rearrangement of Salinosporamide A to this compound.

References

- 1. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Biosynthesis of Antiprotealide and Other Unnatural Salinosporamide Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Salinosporamide A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Salinosporamides as Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is a critical cellular component responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes, including the cell cycle, signal transduction, and apoptosis.[1][2] Its inhibition has emerged as a powerful strategy in cancer therapy.[1][2] Salinosporamides, a family of natural products isolated from the marine bacterium Salinispora tropica, are potent proteasome inhibitors.[1][3][4] This technical guide focuses on the mechanism of action of Salinosporamide A (also known as Marizomib), the most extensively studied compound in this class and a clinically investigated anticancer agent. While Salinosporamide C is a known tricyclic analogue, detailed mechanistic and quantitative data for it are not as readily available.[1][5] Therefore, this guide will primarily detail the well-documented mechanism of Salinosporamide A, which serves as a foundational model for understanding the broader class of salinosporamides.

Salinosporamide A possesses a unique and densely functionalized γ-lactam-β-lactone bicyclic core, which is responsible for its potent and irreversible inhibition of the proteasome.[1][4] Unlike peptide-based inhibitors, its non-peptidic nature allows it to target all three catalytic subunits of the proteasome.[2]

Core Mechanism of Action: Covalent Inhibition of the 20S Proteasome

The catalytic core of the 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The inner two rings are made of β-subunits, three of which (β1, β2, and β5) harbor the proteolytically active sites with caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[2][6] The catalytic activity of these subunits relies on an N-terminal threonine (Thr1) residue.[1][6]

The mechanism of action of Salinosporamide A involves the irreversible covalent modification of this catalytic Thr1 residue in all three active β-subunits.[2][3] The key steps are as follows:

-

Nucleophilic Attack: The hydroxyl group of the N-terminal threonine (Thr1) of the proteasome's active β-subunits acts as a nucleophile.[1] This is facilitated by the deprotonation of the hydroxyl group by the N-terminal amino group of the same threonine residue (Thr1NH2).[1]

-

β-lactone Ring Opening: The activated Thr1 hydroxyl group attacks the electrophilic carbonyl carbon of the β-lactone ring of Salinosporamide A.[4] This results in the opening of the strained β-lactone ring and the formation of a covalent ester bond between the inhibitor and the proteasome.[7]

-

Irreversible Inhibition: The presence of a chloroethyl group on the Salinosporamide A molecule is crucial for its irreversible mode of action.[6] Following the initial covalent attachment, an intramolecular cyclization reaction is proposed to occur, where the newly formed ester-linked inhibitor forms a stable five-membered cyclic ether. This structure effectively shields the ester bond from hydrolysis, rendering the inhibition irreversible.[1]

This covalent and irreversible binding to the active sites of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cellular stress and ultimately triggering apoptosis, a mechanism particularly effective against cancer cells which are highly reliant on proteasome function.[2]

Signaling Pathway of Proteasome Inhibition by Salinosporamide A

Caption: Covalent inhibition of the proteasome by Salinosporamide A.

Quantitative Data: Proteasome Inhibition by Salinosporamide A

The inhibitory potency of Salinosporamide A against the different catalytic subunits of the 20S proteasome has been quantified using half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These values are summarized in the table below.

| Proteasome Subunit | Activity | Inhibitor | IC50 / EC50 (nM) | Reference |

| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 1.3 | [8] |

| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 3.5 | [9][10] |

| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 18.5 | [11] |

| β2 | Trypsin-like (T-L) | Salinosporamide A | 28 | [9][10] |

| β2 | Trypsin-like (T-L) | Salinosporamide A | 326.5 | [11] |

| β1 | Caspase-like (C-L) | Salinosporamide A | 430 | [9][10] |

| β1 | Caspase-like (C-L) | Salinosporamide A | 596.6 | [11] |

Note: IC50 and EC50 values can vary based on experimental conditions such as enzyme and substrate concentrations, and incubation times.

Experimental Protocols

Half-Maximal Inhibitory Concentration (IC50) Assay for Proteasome Inhibition

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against the catalytic subunits of the 20S proteasome.

Materials:

-

Purified human 20S proteasome (e.g., from R&D Systems or Enzo Life Sciences).[11]

-

Proteasome activator (e.g., PA28α).[11]

-

Fluorogenic substrates specific for each subunit:[11]

-

Suc-LLVY-AMC (for β5, chymotrypsin-like activity)

-

Z-VLR-AMC (for β2, trypsin-like activity)

-

Z-LLE-AMC (for β1, caspase-like activity)

-

-

Salinosporamide A (or other inhibitor).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT.[11]

-

DMSO for dissolving inhibitor and substrates.

-

384-well black microplates.

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[12]

Procedure:

-

Preparation of Reagents:

-

Dissolve the 20S proteasome and PA28α activator in assay buffer to the desired stock concentrations.

-

Prepare a stock solution of Salinosporamide A in DMSO (e.g., 10 mM).[11] Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

-

Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM).[11] Dilute in assay buffer to the final working concentration (e.g., 30-80 µM).[11]

-

-

Assay Setup:

-

In a 384-well black plate, add the assay buffer.

-

Add the diluted Salinosporamide A to the wells to achieve a final concentration range (e.g., 0 to 12.5 µM).[11] Include a control with DMSO only (no inhibitor).

-

Add the 20S proteasome (e.g., 1 nM final concentration) and the PA28α activator (e.g., 100 nM final concentration) to each well.[11]

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.[6]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining proteasome inhibitor IC50 values.

Conclusion

Salinosporamide A is a potent, irreversible inhibitor of the 20S proteasome, targeting all three catalytic subunits through a covalent modification of the N-terminal threonine residue. Its unique β-lactone pharmacophore is central to its mechanism of action. The detailed understanding of its interaction with the proteasome, supported by extensive quantitative and structural data, provides a strong foundation for the development of novel anticancer therapeutics. While this compound is a structurally related natural product, further research is required to fully elucidate its specific mechanism and inhibitory profile. The experimental protocols and data presented herein for Salinosporamide A serve as a valuable resource for researchers in the field of drug discovery and development focused on proteasome inhibition.

References

- 1. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 4. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides [mdpi.com]

- 6. Bacterial self-resistance to the natural proteasome inhibitor salinosporamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apexbt.com [apexbt.com]

- 9. adipogen.com [adipogen.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dawn of a Marine-Derived Anticancer Agent: Early Investigations into the Potent Activity of Salinosporamides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovered in the early 2000s from the marine bacterium Salinispora tropica, Salinosporamide A (also known as Marizomib) rapidly emerged as a promising candidate in the landscape of anticancer therapeutics.[1] Its unique chemical structure and potent biological activity spurred a wave of early-stage research aimed at elucidating its mechanism of action and evaluating its potential in oncology. This technical guide provides an in-depth overview of these foundational studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways and workflows involved.

Quantitative Assessment of Anticancer Potency

Early investigations into the anticancer activity of Salinosporamide A consistently demonstrated its remarkable potency across a diverse range of human cancer cell lines. The primary metrics used to quantify this activity were the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values.

In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Early studies reported potent low nanomolar IC50 values for Salinosporamide A against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 11 ng/mL (~35) | [2] |

| A375 | Malignant Melanoma | 25.67 (24h), 16.79 (48h) | [3] |

| G361 | Malignant Melanoma | 6.147 (24h), 6.033 (48h) | [3] |

NCI-60 Human Tumor Cell Line Screen (GI50)

The U.S. National Cancer Institute (NCI) 60-cell line panel is a cornerstone of in vitro anticancer drug screening.[4][5] The GI50 value in this assay is the concentration of the compound that causes 50% inhibition of cell growth. Salinosporamide A exhibited potent and selective activity in the NCI-60 screen, with a mean GI50 value of less than 10 nM.[6]

| Cell Line Panel | Mean GI50 (nM) | Reference |

| NCI-60 | < 10 | [6] |

Core Mechanism of Action: Proteasome Inhibition

The primary molecular target of Salinosporamide A was identified as the 20S proteasome, a crucial cellular machine responsible for degrading ubiquitinated proteins.[7][8][9] By inhibiting the proteasome, Salinosporamide A disrupts protein homeostasis, leading to the accumulation of regulatory proteins that ultimately trigger programmed cell death (apoptosis) in cancer cells.

Salinosporamide A is a potent, irreversible inhibitor of all three proteolytic activities of the 20S proteasome:

-

Chymotrypsin-like (CT-L) activity (β5 subunit): EC50 = 3.5 nM[10]

-

Trypsin-like (T-L) activity (β2 subunit): EC50 = 28 nM[10]

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity (β1 subunit): EC50 = 430 nM[10]

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the ubiquitin-proteasome pathway and the point of inhibition by Salinosporamide A.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Salinosporamide A.

Downstream Effects: Inhibition of NF-κB Signaling

A critical consequence of proteasome inhibition by Salinosporamide A is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a transcription factor that plays a key role in promoting cancer cell survival, proliferation, and inflammation. In its inactive state, NF-κB is bound to an inhibitory protein called IκB. The activation of the NF-κB pathway requires the ubiquitination and subsequent proteasomal degradation of IκB. By blocking this degradation, Salinosporamide A prevents the activation of NF-κB, thereby promoting apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by Salinosporamide A.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of Salinosporamide A's anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Salinosporamide A stock solution (in DMSO)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Salinosporamide A in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Salinosporamide A. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

-

In Vitro 20S Proteasome Activity Assay

This assay measures the activity of the 20S proteasome by monitoring the cleavage of a fluorogenic peptide substrate.[14][15][16][17][18] The release of the fluorescent tag (e.g., AMC - 7-amino-4-methylcoumarin) is proportional to the proteasome's enzymatic activity.

Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Fluorogenic peptide substrate for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Salinosporamide A stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation ~360-380 nm, Emission ~460-480 nm)

Procedure:

-

Reagent Preparation:

-

Dilute the purified 20S proteasome to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in assay buffer.

-

Prepare serial dilutions of Salinosporamide A in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Salinosporamide A at various concentrations (or vehicle control)

-

Purified 20S proteasome

-

-

Include a "no enzyme" control (assay buffer and substrate only) to determine background fluorescence.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every 2 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Determine the rate of the reaction (slope of the kinetic curve) for each concentration of the inhibitor.

-

Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the anticancer activity of a compound like Salinosporamide A.

In Vitro Cytotoxicity Screening Workflow

Caption: A typical workflow for in vitro cytotoxicity screening.

The early investigations into Salinosporamide A laid a robust foundation for its development as a clinical anticancer agent. The potent and selective cytotoxicity, coupled with a well-defined mechanism of action targeting a fundamental cellular process, underscored its therapeutic potential. The methodologies and findings from these initial studies continue to inform the ongoing research and clinical evaluation of this remarkable marine-derived compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salinosporamide A: A Superior Proteasome Inhibitor - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 10. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stressmarq.com [stressmarq.com]

- 16. content.abcam.com [content.abcam.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Enigmatic Origins of Salinosporamide C: A Technical Guide to its Discovery and Biosynthesis in Marine Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinosporamide C, a structurally intriguing natural product, originates from the marine actinomycete Salinispora tropica. As a decarboxylated pyrrole analogue of the potent proteasome inhibitor Salinosporamide A, its discovery has prompted further investigation into the biosynthetic capabilities of marine microorganisms. This technical guide provides a comprehensive overview of the origins of this compound, detailing the producing organism, its discovery, and the current understanding of its biosynthesis, which is largely inferred from the well-studied pathway of Salinosporamide A. This document summarizes quantitative data on the production of related salinosporamides, outlines detailed experimental protocols for the cultivation of Salinispora tropica and the isolation of these compounds, and presents key biosynthetic and experimental workflows through detailed diagrams.

Introduction: The Marine Actinomycete Salinispora and the Salinosporamides

The genus Salinispora, a group of obligate marine actinomycetes, has emerged as a prolific source of novel, bioactive secondary metabolites.[1] These bacteria, found in tropical and subtropical ocean sediments, require seawater for growth and have demonstrated significant potential for drug discovery.[2][3] A prime example of their chemical novelty is the salinosporamide family of compounds, which are characterized by a dense and functionally rich γ-lactam-β-lactone bicyclic core.[4]

The most prominent member of this family, Salinosporamide A (Marizomib), is a potent proteasome inhibitor that has advanced to clinical trials for cancer treatment.[4][5] In the course of extensive studies on the secondary metabolites of Salinispora tropica, specifically strain CNB-392, a number of related analogues have been isolated, including this compound.[1][6] this compound is distinguished as a decarboxylated pyrrole analogue of Salinosporamide A.[1][6]

The Producing Organism: Salinispora tropica

Salinispora tropica is a novel species within the family Micromonosporaceae.[1] A key characteristic of this genus is its obligate requirement for seawater for cultivation, setting it apart from its terrestrial actinomycete relatives.[2] The type strain for the production of this compound is Salinispora tropica CNB-392, which was first isolated from marine sediments.[1][6]

Discovery and Isolation of this compound

This compound was discovered during an extensive investigation of the secondary metabolites produced by Salinispora tropica strain CNB-392.[6] The initial focus of these studies was the highly potent proteasome inhibitor, Salinosporamide A.[6] Through bioassay-guided fractionation of the culture extract, Salinosporamide A was isolated as the major secondary metabolite.[7] Subsequent detailed analysis of the fermentation broth and purification of side fractions led to the isolation and characterization of several minor congeners, including this compound.[6][8] It is important to note that some related compounds have been suggested to be potential artifacts of the isolation process, and while this compound is considered a natural product, its formation may be linked to the stability of the parent compound, Salinosporamide A.[6][8]

Quantitative Production Data

Specific fermentation yields for this compound have not been extensively reported. However, it is described as being produced in "comparable yields to salinosporamide B" but in "trace amounts when compared to" Salinosporamide A.[6] The production of Salinosporamide A has been optimized, with titers reaching up to 450 mg/L in shake flasks and 260 mg/L in industrial fermentors.[7] The table below summarizes the reported production titers for Salinosporamide A and other related analogues, providing a reference for the potential scale of this compound production.

| Compound | Producing Strain | Fermentation Scale | Production Titer (mg/L) | Reference |

| Salinosporamide A | Salinispora tropica CNB-476 | Shake Flasks | 450 | [7] |

| Salinosporamide A | Salinispora tropica CNB-476 | Lab Fermentors | 350 | [7] |

| Salinosporamide A | Salinispora tropica CNB-476 | 500-1000L Industrial Fermentors | 260 | [7] |

| Salinosporamide B | Salinispora tropica NPS21184 | Shake Flask | 4.4 | [8] |

| Salinosporamide D | Salinispora tropica NPS21184 | Shake Flask | 0.15 | [8] |

| Salinosporamide E | Salinispora tropica NPS21184 | Shake Flask | 0.11 | [8] |

| Antiprotealide (14) | Salinispora tropica (wild type) | Shake Flask | ~1 - 3 | [8] |

Biosynthesis of Salinosporamides

The biosynthetic pathway of this compound has not been explicitly elucidated. However, its structural relationship to Salinosporamide A strongly suggests it originates from the same hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][4] The current understanding is that this compound is likely a shunt or degradation product from the main Salinosporamide A pathway.

The Salinosporamide A Biosynthetic Pathway

The biosynthesis of Salinosporamide A is a complex process involving a series of enzymatic reactions encoded by the sal gene cluster.[5] The pathway utilizes three key building blocks: acetate, cyclohexenylalanine, and chloroethylmalonate.[5] These precursors are processed by a hybrid PKS-NRPS assembly line to form a linear intermediate, which then undergoes cyclization to form the characteristic γ-lactam-β-lactone core of the salinosporamides.[5] The enzyme SalC, a standalone ketosynthase, is responsible for the crucial bicyclization reaction.[5]

The proposed biosynthetic pathway for Salinosporamide A is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of Salinosporamide A.

Hypothetical Formation of this compound

Given that this compound is a decarboxylated pyrrole analogue of Salinosporamide A, its formation could occur through a decarboxylation and subsequent rearrangement of a Salinosporamide A precursor or of Salinosporamide A itself. This could be an enzymatic process within the organism or a chemical transformation during fermentation or extraction.

The following diagram illustrates a hypothetical relationship between the Salinosporamide A and C pathways:

References

- 1. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 5. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

molecular formula and weight of Salinosporamide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which are known for their potent biological activities. While its close analog, Salinosporamide A (Marizomib), is a well-studied proteasome inhibitor that has entered clinical trials for cancer treatment, this compound presents a distinct chemical structure and attenuated biological profile. This technical guide provides a comprehensive overview of the molecular formula, weight, and available biological data for this compound, intended to inform further research and drug development efforts.

Chemical Properties

This compound is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClNO₃ | [1] |

| Molecular Weight | 283.75 g/mol | [1] |

Biological Activity and Mechanism of Action

The primary mechanism of action for the salinosporamide class of compounds, exemplified by Salinosporamide A, is the inhibition of the 20S proteasome.[2][3] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a key target in cancer therapy.[3][4] Salinosporamide A covalently modifies the active site threonine residues of the 20S proteasome, leading to irreversible inhibition.[2][3]

In contrast, this compound exhibits significantly reduced cytotoxic activity.[1] This is attributed to its distinct chemical structure, which lacks the β-lactone ring that is crucial for the potent proteasome inhibitory activity of Salinosporamide A.[1] The β-lactone acts as the electrophilic "warhead" that covalently binds to the proteasome's active site.[5] The absence of this key functional group in this compound results in a dramatic decrease in its ability to inhibit the proteasome and, consequently, its anticancer effects.

Comparative Cytotoxicity

Studies comparing the cytotoxic effects of Salinosporamide A and C against the HCT-116 human colon carcinoma cell line have demonstrated a substantial difference in potency. Salinosporamide A exhibits an IC₅₀ value of 11 ng/mL, whereas this compound is significantly less active.[1][2] This stark contrast underscores the critical role of the β-lactone moiety in the biological activity of this class of compounds.

Biosynthesis of Salinosporamides

The biosynthesis of salinosporamides in Salinispora tropica is governed by a dedicated gene cluster, referred to as the 'sal' gene cluster.[5] This pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][5] The biosynthesis of Salinosporamide A proceeds through the assembly of three key building blocks: acetate, cyclohexenylalanine, and chloroethylmalonyl-CoA.[5][6] The formation of the characteristic γ-lactam-β-lactone bicyclic core is a critical step in the pathway.[5]

This compound is believed to be a rearranged or shunt product of the main Salinosporamide A biosynthetic pathway.[4] Its formation likely involves the decarboxylation of a precursor, leading to the formation of the pyrrole ring system. The proposed biosynthetic relationship between Salinosporamide A and C is depicted in the diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 3. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Chloroethyl Moiety: A Linchpin in the Irreversible Activity of Salinosporamide A

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinosporamide A (Marizomib, NPI-0052), a potent proteasome inhibitor derived from the marine actinomycete Salinispora tropica, has garnered significant attention in the field of cancer therapeutics. Its unique chemical structure, featuring a dense array of stereocenters and a reactive β-lactone-γ-lactam bicyclic core, underpins its powerful and irreversible mechanism of action against the 20S proteasome. Central to this irreversible inhibition is the chloroethyl moiety at the C2 position. This technical guide provides an in-depth exploration of the critical role of the chloroethyl group in the biological activity of Salinosporamide A. We will delve into its mechanism of action, present quantitative structure-activity relationship (SAR) data, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.

Salinosporamide A is a second-generation proteasome inhibitor that has demonstrated potent anticancer activity in both preclinical and clinical settings. Unlike the first-generation inhibitor bortezomib, which exhibits reversible inhibition, Salinosporamide A covalently and irreversibly binds to the active site of the proteasome, leading to sustained inhibition of its proteolytic activities. This irreversible binding is a direct consequence of its unique chemical architecture, with the chloroethyl moiety serving as a key player in this process. Understanding the precise role of this functional group is paramount for the rational design of next-generation proteasome inhibitors with improved efficacy and selectivity.

The Indispensable Role of the Chloroethyl Moiety in the Mechanism of Action

The irreversible inhibition of the proteasome by Salinosporamide A is a sophisticated two-step process, in which the chloroethyl moiety plays a crucial and decisive role in the second step.

Step 1: Nucleophilic Attack and Acylation

The initial event in the inhibition cascade is the nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) within the proteasome's active site on the carbonyl carbon of Salinosporamide A's β-lactone ring. This results in the opening of the strained β-lactone and the formation of a covalent ester bond between the inhibitor and the proteasome. This acylation step is common to other β-lactone-containing proteasome inhibitors.

Step 2: Intramolecular Cyclization and Irreversible Binding

The defining feature of Salinosporamide A's mechanism lies in the subsequent intramolecular reaction facilitated by the chloroethyl group. Following the opening of the β-lactone ring, the newly formed hydroxyl group at the C3 position of the inhibitor is strategically positioned to act as an internal nucleophile. This hydroxyl group then attacks the adjacent chloroethyl side chain, leading to the displacement of the chloride ion—a good leaving group—and the formation of a stable, five-membered tetrahydrofuran (THF) ring.[1][2] This intramolecular cyclization effectively locks the inhibitor onto the proteasome, rendering the inhibition irreversible.[3]

The critical nature of the chloroethyl moiety is underscored by structure-activity relationship (SAR) studies. Analogs of Salinosporamide A that lack the chloroethyl group, or where it is replaced by a substituent that is not a good leaving group (e.g., an ethyl or hydroxyl group), exhibit significantly diminished potency.[4][5] Conversely, replacing the chlorine atom with other good leaving groups, such as bromine or iodine, maintains or even enhances the inhibitory activity.[5]

Caption: Mechanism of Salinosporamide A's irreversible inhibition of the proteasome.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of Salinosporamide A and its analogs is quantitatively assessed through various biological assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key metrics. The following tables summarize the available quantitative data for Salinosporamide A and a selection of its analogs with modifications at the C2 position, highlighting the critical role of the chloroethyl moiety.

Table 1: Proteasome Inhibitory Activity of Salinosporamide A and C2-Modified Analogs

| Compound | C2-Substituent | Chymotrypsin-like (CT-L) IC50 (nM) | Trypsin-like (T-L) IC50 (nM) | Caspase-like (C-L) IC50 (nM) | Reference |

| Salinosporamide A | -CH₂CH₂Cl | 1.3 - 3.5 | 21 - 28 | 430 | [5][6] |

| Salinosporamide B | -CH₂CH₃ | >1000 | >5000 | >10000 | [5] |

| Bromo-Salinosporamide | -CH₂CH₂Br | 2.1 | 18 | 350 | [5] |

| Iodo-Salinosporamide | -CH₂CH₂I | 1.9 | 15 | 290 | [5] |

| Fluoro-Salinosporamide | -CH₂CH₂F | 110 | 1200 | >10000 | [5] |

| Azido-Salinosporamide | -CH₂CH₂N₃ | 1500 | >5000 | >10000 | [5] |

| Hydroxy-Salinosporamide | -CH₂CH₂OH | >5000 | >5000 | >10000 | [5] |

Table 2: Cytotoxicity of Salinosporamide A and Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Salinosporamide A | HCT-116 (Colon) | 11 | [7] |

| Salinosporamide A | RPMI 8226 (Multiple Myeloma) | 8 | [8] |

| Salinosporamide B | RPMI 8226 (Multiple Myeloma) | 3300 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Salinosporamide A's activity.

20S Proteasome Inhibition Assay (Chymotrypsin-like Activity)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified human 20S proteasome (e.g., from Enzo Life Sciences)

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA

-

Salinosporamide A and analogs dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of Salinosporamide A and its analogs in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO.

-

Add 20 µL of a solution containing purified 20S proteasome (final concentration ~0.5 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the Suc-LLVY-AMC substrate solution (final concentration 10-20 µM) to each well.

-

Immediately measure the fluorescence intensity at 37°C every 5 minutes for 30-60 minutes using a fluorometric microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of Salinosporamide A and its analogs on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, RPMI 8226)

-

Complete cell culture medium

-

Salinosporamide A and analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibition of NF-κB activation by observing the subcellular localization of the p65 subunit.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator

-

Salinosporamide A

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

Blocking solution: 1% BSA in PBS

-

Primary antibody: Rabbit anti-NF-κB p65 antibody

-

Secondary antibody: FITC-conjugated goat anti-rabbit IgG

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Pre-treat the cells with Salinosporamide A (e.g., 10 nM) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control and a TNF-α stimulated control without the inhibitor.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-p65 antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the FITC-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. In unstimulated or inhibitor-treated cells, p65 (green fluorescence) should be predominantly in the cytoplasm. In TNF-α stimulated cells, p65 will translocate to the nucleus (co-localizing with the blue DAPI stain).

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome Pathway and its Inhibition by Salinosporamide A

The following diagram illustrates the ubiquitin-proteasome pathway and the point of intervention by Salinosporamide A.

Caption: Overview of the Ubiquitin-Proteasome Pathway and the inhibitory action of Salinosporamide A.

General Experimental Workflow for Evaluating Salinosporamide A Analogs

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel Salinosporamide A analogs.

Caption: A general workflow for the development and testing of new Salinosporamide A analogs.

Conclusion

The chloroethyl moiety of Salinosporamide A is not merely a structural component but a masterfully evolved chemical tool that is integral to its potent and irreversible inhibition of the proteasome. The two-step mechanism, initiated by β-lactone opening and consummated by the intramolecular cyclization involving the chloroethyl group, highlights a sophisticated strategy for achieving sustained enzyme inactivation. The quantitative data from SAR studies unequivocally demonstrate that a good leaving group at the C2 position is paramount for high biological activity. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to further investigate the intricate biology of Salinosporamide A and to design novel analogs with enhanced therapeutic potential. The continued exploration of this remarkable natural product and its unique mechanism of action holds great promise for the development of more effective anticancer therapies.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. broadpharm.com [broadpharm.com]

- 6. NF-κB translocation immunofluorescence assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Salinosporamide C: A Technical Examination of a Decarboxylated Pyrrole Analogue as a Structurally and Biologically Divergent Proteasome Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Salinosporamide A (Marizomib) is a potent, marine-derived natural product that has garnered significant attention for its irreversible inhibition of the 20S proteasome and its progression into clinical trials as an anticancer agent. Its complex γ-lactam-β-lactone core is essential for its potent biological activity. Found alongside this highly active compound is Salinosporamide C, a naturally occurring tricyclic analogue. While structurally related, this compound exhibits markedly reduced biological activity. This technical guide provides an in-depth analysis of this compound, framing it as a decarboxylated pyrrole analogue to understand its unique structure-activity relationship (SAR). We will dissect its structure, compare its biological activity quantitatively and qualitatively with Salinosporamide A, detail the downstream cellular consequences of proteasome inhibition, and provide key experimental protocols for researchers in the field.

Structural Analysis: From a Bicyclic Warhead to a Tricyclic Analogue

The salinosporamide family, produced by the marine bacterium Salinispora tropica, is characterized by a densely functionalized γ-lactam-β-lactone bicyclic core.[1] This core structure is the pharmacophore responsible for the potent biological activity of the flagship compound, Salinosporamide A.

Salinosporamide A : Possesses the core bicyclic structure with three key functional groups contributing to its high potency: an unusual cyclohexenyl substituent, a methyl group on the β-lactone ring, and a chloroethyl side chain.[2]